2-Chloro-1-{4-methyl-4-[5-(4-methyltetrahydro-2H-pyran-4-YL)-1,2,4-oxadiazol-3-YL]piperidino}-1-propanone
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Overview
Description
2-Chloro-1-{4-methyl-4-[5-(4-methyltetrahydro-2H-pyran-4-YL)-1,2,4-oxadiazol-3-YL]piperidino}-1-propanone is a complex organic compound that features a unique combination of functional groups, including a chloro group, a piperidine ring, an oxadiazole ring, and a tetrahydropyran ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-{4-methyl-4-[5-(4-methyltetrahydro-2H-pyran-4-YL)-1,2,4-oxadiazol-3-YL]piperidino}-1-propanone typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the oxadiazole ring: This can be achieved by reacting a suitable hydrazide with a carboxylic acid derivative under dehydrating conditions.
Introduction of the piperidine ring: The oxadiazole intermediate is then reacted with a piperidine derivative, often under basic conditions.
Formation of the tetrahydropyran ring: This step involves the cyclization of a suitable precursor in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-1-{4-methyl-4-[5-(4-methyltetrahydro-2H-pyran-4-YL)-1,2,4-oxadiazol-3-YL]piperidino}-1-propanone can undergo various types of chemical reactions, including:
Substitution reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Oxidation and reduction reactions: The compound can be oxidized or reduced under appropriate conditions to yield different products.
Cyclization reactions: The presence of multiple functional groups allows for the formation of new ring structures under suitable conditions.
Common Reagents and Conditions
Substitution reactions: Common reagents include sodium azide, potassium thiocyanate, and primary amines. These reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation reactions: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction reactions: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Major Products Formed
Substitution reactions: Products include various substituted derivatives, depending on the nucleophile used.
Oxidation and reduction reactions: Products include oxidized or reduced forms of the original compound, with changes in the oxidation state of specific functional groups.
Scientific Research Applications
2-Chloro-1-{4-methyl-4-[5-(4-methyltetrahydro-2H-pyran-4-YL)-1,2,4-oxadiazol-3-YL]piperidino}-1-propanone has several scientific research applications:
Medicinal chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as a scaffold for designing new therapeutic agents.
Materials science: The compound can be used in the synthesis of novel materials with specific properties, such as polymers or nanomaterials.
Biological research: The compound can be used as a probe to study various biological processes, including enzyme activity and receptor binding.
Mechanism of Action
The mechanism of action of 2-Chloro-1-{4-methyl-4-[5-(4-methyltetrahydro-2H-pyran-4-YL)-1,2,4-oxadiazol-3-YL]piperidino}-1-propanone depends on its specific application. In medicinal chemistry, the compound may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The presence of multiple functional groups allows for diverse interactions with biological molecules, potentially leading to various pharmacological activities.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-1-{4-methyl-4-[5-(4-methyltetrahydro-2H-pyran-4-YL)-1,2,4-oxadiazol-3-YL]piperidino}-1-butanone: Similar structure but with a butanone group instead of a propanone group.
2-Chloro-1-{4-methyl-4-[5-(4-methyltetrahydro-2H-pyran-4-YL)-1,2,4-oxadiazol-3-YL]piperidino}-1-ethanone: Similar structure but with an ethanone group instead of a propanone group.
Uniqueness
The uniqueness of 2-Chloro-1-{4-methyl-4-[5-(4-methyltetrahydro-2H-pyran-4-YL)-1,2,4-oxadiazol-3-YL]piperidino}-1-propanone lies in its combination of functional groups, which allows for diverse chemical reactivity and potential applications. The presence of the oxadiazole ring, in particular, distinguishes it from many other compounds and contributes to its unique properties.
Properties
Molecular Formula |
C17H26ClN3O3 |
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Molecular Weight |
355.9 g/mol |
IUPAC Name |
2-chloro-1-[4-methyl-4-[5-(4-methyloxan-4-yl)-1,2,4-oxadiazol-3-yl]piperidin-1-yl]propan-1-one |
InChI |
InChI=1S/C17H26ClN3O3/c1-12(18)13(22)21-8-4-16(2,5-9-21)14-19-15(24-20-14)17(3)6-10-23-11-7-17/h12H,4-11H2,1-3H3 |
InChI Key |
TZQCPDPHJHUEGZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)N1CCC(CC1)(C)C2=NOC(=N2)C3(CCOCC3)C)Cl |
Origin of Product |
United States |
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